4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide
Description
Properties
IUPAC Name |
4-[(3-oxo-2-phenylinden-1-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c23-22(26)15-10-12-16(13-11-15)24-20-17-8-4-5-9-18(17)21(25)19(20)14-6-2-1-3-7-14/h1-13,24H,(H2,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUHRHXUFNGPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Approaches
A primary route involves the condensation of 3-amino-1-oxo-2-phenyl-1H-indene with 4-carboxybenzoyl chloride. This method leverages nucleophilic acyl substitution, where the amine group of the indenone derivative attacks the electrophilic carbonyl carbon of the benzoyl chloride. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere, with triethylamine as a base to neutralize HCl byproducts.
Optimization Considerations :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote side reactions.
- Temperature : Reactions proceed optimally at 0–5°C to minimize decomposition of the acid chloride.
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates the reaction by stabilizing the tetrahedral intermediate.
Typical Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).
Cyclization of Precursor Intermediates
An alternative approach involves constructing the indenone ring post-functionalization of the benzamide moiety. For example, a diketone precursor undergoes acid-catalyzed cyclization to form the indenone core.
Stepwise Procedure :
- Formation of the Benzamide Intermediate :
- 4-Aminobenzoic acid is treated with benzoyl chloride in pyridine to yield 4-benzamidobenzoic acid.
- Indenone Formation :
- The intermediate reacts with phenylacetyl chloride in the presence of AlCl₃, followed by cyclization via Friedel-Crafts acylation.
Challenges :
- Competing polymerization of phenylacetyl chloride necessitates strict temperature control (<30°C).
- Isolation of the indenone-benzamide adduct requires sequential extractions to remove aluminum salts.
Yield : 45–55% due to intermediate instability.
Catalytic and Enabling Technologies
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers a modern route to form the C–N bond between the indenone and benzamide fragments. This method avoids harsh conditions and improves regioselectivity.
Reaction Conditions :
- Catalyst : Pd₂(dba)₃/Xantphos.
- Base : Cs₂CO₃.
- Solvent : Toluene at 110°C.
Advantages :
- Tolerates electron-withdrawing groups on both reactants.
- Yields up to 85% with high purity (>95% by HPLC).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for condensation and cyclization steps. For instance, the amide bond formation completes in 15 minutes (vs. 12 hours conventionally) at 100°C under microwave conditions.
Table 1: Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Condensation | 0°C, DCM, Et₃N | 65 | 90 | Simplicity |
| Cyclization | AlCl₃, 30°C | 50 | 85 | One-pot synthesis |
| Buchwald-Hartwig | Pd₂(dba)₃, Cs₂CO₃, 110°C | 85 | 95 | High selectivity |
| Microwave-Assisted | 100°C, 300 W | 78 | 92 | Rapid synthesis |
Mechanistic Insights and Side Reactions
Competing Pathways in Condensation Reactions
The primary side reaction involves over-acylation of the amine group, leading to bis-benzamide byproducts. This is mitigated by:
- Using a 1:1 molar ratio of amine to acid chloride.
- Slow addition of the acid chloride to the amine solution.
Degradation Under Acidic Conditions
The indenone moiety is prone to ring-opening in strong acids (e.g., H₂SO₄), generating phenylsuccinic anhydride derivatives. Neutral or weakly acidic conditions (pH 4–6) are preferred during workup.
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity.
Spectroscopic Confirmation
- IR Spectroscopy : N–H stretch (3300 cm⁻¹), C=O stretches (1680 cm⁻¹ for amide, 1720 cm⁻¹ for indenone).
- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm; the indenone methine proton resonates at δ 6.8 ppm.
Industrial-Scale Production Challenges
Solvent Recovery and Waste Management
Large-scale reactions generate significant volumes of halogenated solvents (e.g., DCM). Closed-loop distillation systems are employed to recover >90% of solvents, reducing environmental impact.
Catalytic Recycling
Homogeneous palladium catalysts are reclaimed via ligand-functionalized resins, achieving 70–80% recovery rates.
Emerging Methodologies
Photocatalytic Amination
Visible-light-driven catalysis using eosin Y as a photosensitizer enables room-temperature C–N bond formation, though yields remain moderate (50–60%).
Flow Chemistry Approaches
Continuous flow reactors enhance heat transfer and mixing efficiency, enabling kilogram-scale production with 95% conversion per pass.
Chemical Reactions Analysis
Types of Reactions
4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide exhibit notable anticancer properties. For instance, benzamide derivatives have been synthesized and evaluated for their efficacy against human colorectal carcinoma cell lines. In one study, certain derivatives showed IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research has shown that various benzamide derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The structure of these compounds is crucial for their activity, with modifications leading to enhanced potency against resistant strains of bacteria .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is vital for optimizing its pharmacological properties. Studies have demonstrated that modifications to the phenyl and indene moieties can significantly impact biological activity. For example, substituents on the aromatic rings can enhance binding affinity to target enzymes or receptors, thereby improving therapeutic efficacy .
Data Tables
The following table summarizes the biological activities of various derivatives related to this compound:
Case Studies
Case Study 1: Anticancer Evaluation
In a comprehensive study on substituted benzamides, researchers synthesized several derivatives and evaluated their anticancer activities against HCT116 cell lines. The results indicated that compounds with specific substitutions on the benzamide core exhibited significant cytotoxic effects compared to traditional chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of benzamide derivatives against various pathogens, including resistant strains of bacteria and fungi. The findings highlighted that certain derivatives not only inhibited microbial growth but also demonstrated lower toxicity towards human cells, suggesting a promising therapeutic index for further development .
Mechanism of Action
The mechanism of action of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related benzamide derivatives and their distinguishing characteristics:
Key Comparative Findings
Structure-Activity Relationships (SAR)
- Substituent Effects: Electron-Withdrawing Groups (EWGs): CF3 () and bromophenyl () groups enhance antibacterial and anticancer activities, respectively, by improving target affinity and metabolic stability. Heterocyclic Moieties: Tetrazolyl () and morpholinopropynyl () groups improve solubility and enzyme inhibition via polar interactions.
- Chain Length: Elongation of the amino acid side chain in benzamide derivatives (e.g., ) reduced anti-MRSA activity, emphasizing the need for steric optimization .
Biological Activity
The compound 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide , a derivative of benzamide, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer activity, antiviral efficacy, and enzyme inhibition, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an indene moiety linked to a benzamide structure, which is significant for its biological interactions.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit anticancer properties . A study evaluated various benzamide derivatives against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Notably, the compound demonstrated promising IC50 values , indicating effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-[Indenyl]benzamide | MCF-7 | 5.85 |
| 4-[Indenyl]benzamide | A549 | 4.53 |
These results suggest that the compound may induce apoptosis and inhibit tumor growth, warranting further exploration as a potential anticancer agent .
Antiviral Activity
Compounds similar to this compound have been tested for their efficacy against viral infections. Specifically, derivatives have shown effectiveness against Ebola and Marburg viruses , with some compounds exhibiting good metabolic stability in plasma and liver microsomes. This positions them as candidates for therapeutic development against filoviruses .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly against cholinesterases. In vitro studies revealed that related compounds exhibit significant inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's:
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| Benzamide Derivative | AChE | 13.62 |
This suggests that modifications to the benzamide structure can enhance enzyme inhibitory activity, making it a valuable scaffold for drug design .
Case Study 1: Anticancer Efficacy
In a comparative study involving various benzamide derivatives, researchers found that the compound exhibited superior activity compared to standard chemotherapeutics like 5-Fluorouracil . The study highlighted the mechanism of action involving caspase activation and modulation of apoptotic pathways, leading to significant tumor cell death .
Case Study 2: Antiviral Potential
Another investigation assessed the antiviral activity of benzamide derivatives against filoviruses. The study indicated that certain modifications in the indene structure significantly enhanced antiviral efficacy, suggesting a promising avenue for developing new antiviral therapies based on this scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
